molecular formula C7H6ClN3O2 B6254538 imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride CAS No. 588720-68-7

imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride

Cat. No. B6254538
CAS RN: 588720-68-7
M. Wt: 199.6
InChI Key:
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Description

Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride (IPCA-HCl) is a heterocyclic compound that is widely used in the biomedical field. It has a wide range of applications, including in the synthesis of pharmaceuticals, in the production of vaccines, and in the development of diagnostic tools. IPCA-HCl is a versatile compound that can be used in a variety of laboratory experiments and has been studied extensively in the scientific community. This article will provide an overview of IPCA-HCl, including its synthesis, scientific applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride is known to interact with a variety of biological molecules, including proteins, nucleic acids, and lipids. Its mechanism of action is not fully understood, but it is thought to interact with these molecules through electrostatic and hydrogen bonding interactions. It has also been suggested that imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride may act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity.
Biochemical and Physiological Effects
imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication, transcription, and translation. Additionally, imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, cholesterol, and steroid hormones. It has also been shown to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of laboratory experiments. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride in laboratory experiments. It is not soluble in organic solvents and is highly sensitive to light and oxygen. Additionally, its mechanism of action is not fully understood and its effects on biological molecules are not always predictable.

Future Directions

The scientific community is continuing to explore the potential applications of imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride. In the future, it may be used to develop more efficient and effective diagnostic tools, such as ELISA kits, for the detection of various biological molecules. Additionally, it may be used to develop more effective pharmaceuticals and vaccines. It may also be used to develop new methods for the synthesis of complex molecules. Finally, further research is needed to better understand the mechanism of action of imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride and its effects on biological molecules.

Synthesis Methods

Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride is synthesized through a two-step process. The first step involves the reaction of 3-amino-2-methylpyrazine-1-carboxylic acid with a chloroformate reagent, such as ethyl chloroformate or methyl chloroformate, in anhydrous dimethylformamide (DMF). The second step involves the reaction of the resulting imidazo[1,2-a]pyrazine-6-carboxylic acid with hydrochloric acid to form imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride. This reaction is typically carried out in aqueous ethanol or methanol.

Scientific Research Applications

Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride has been widely studied in the scientific community due to its versatile applications. It has been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It has also been used in the production of vaccines, such as the HPV vaccine. Additionally, imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride has been used in the development of diagnostic tools, such as ELISA kits, for the detection of various biological molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride involves the reaction of 2-aminopyrazine with glyoxal in the presence of ammonium acetate to form imidazo[1,2-a]pyrazine-6-carbaldehyde. This intermediate is then oxidized with potassium permanganate to form the desired product, which is subsequently converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "2-aminopyrazine", "glyoxal", "ammonium acetate", "potassium permanganate", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminopyrazine is reacted with glyoxal in the presence of ammonium acetate to form imidazo[1,2-a]pyrazine-6-carbaldehyde.", "Step 2: Imidazo[1,2-a]pyrazine-6-carbaldehyde is oxidized with potassium permanganate to form imidazo[1,2-a]pyrazine-6-carboxylic acid.", "Step 3: Imidazo[1,2-a]pyrazine-6-carboxylic acid is converted to the hydrochloride salt using hydrochloric acid." ] }

CAS RN

588720-68-7

Product Name

imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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